Novel mononuclear ruthenium(ii) complexes as potent and low-toxicity antitumour agents: synthesis, characterization, biological evaluation and mechanism of action
RSC Advances Pub Date: 2016-03-04 DOI: 10.1039/C6RA02571D
Abstract
The ruthenium complex is considered a potential agent that could avoid the side-effects and chemoresistance of platinum-based anti-cancer drugs, such as cisplatin, carboplatin or oxaliplatin. In our study, three novel mononuclear ruthenium(II) complexes with salicylaldehyde as an ancillary ligand, [Ru(bpy)2(salH)]PF6 (Ru-1), [Ru(dmb)2(salH)]PF6 (Ru-2) and [Ru(phen)2(salH)]PF6 (Ru-3), where bpy = 2,2′-bipyridine, dmb = 4,4′-dimethyl-2,2′-bipyridine, phen = 1,10-phenanthroline, and salH = salicylaldehyde, have been synthesized, characterized and evaluated in vivo and in vitro. We showed that Ru-2 effectively blocked DNA synthesis and induced cell apoptosis by interacting with double-stranded DNA. More significantly, Ru-2 showed excellent antitumour effects in a cellular study (IC50 values of 3.60 μM for BGC823 human gastric cancer cells in vitro) and a xenograft model (inhibited tumour growth by 46%) at a dose of 5 mg kg−1 and exhibited insignificant hepatotoxicity and nephrotoxicity compared with a 4 mg kg−1 cisplatin-treatment. These results reveal that Ru-2 might be a potential anticancer agent that could improve on the efficacy of common anticancer therapies, such as platinum-based drugs.
Recommended Literature
- [1] Mechanistic insight into oxygen vacancy migration in SrFeO3−δ from DFT+U simulations†
- [2] Correction: Crystal structure and metallization mechanism of the π-radical metal TED
- [3] An N-linked disalicylaldehyde together with its caesium ion and dichloromethane sensing performances: ‘dual key & lock’ LMCT-enhanced fluorescence strategy†
- [4] The electronic structure of transition metal oxides for oxygen evolution reaction
- [5] The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host†
- [6] Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis†
- [7] A solution processable fluorene–fluorenone oligomer with aggregation induced emission enhancement†
- [8] Cancer cell targeting and therapeutic delivery of silver nanoparticles by mesoporous silica nanocarriers: insights into the action mechanisms using quantitative proteomics†
- [9] General Discussions of the Faraday Society/Faraday Discussions of the Chemical Society
- [10] Treatment of nonwoven polypropylene to increase adsorption of SARS-CoV-2 spike protein†
Journal Name:RSC Advances
Research Products
-
CAS no.: 394-47-8
-
CAS no.: 2396-83-0
-
CAS no.: 110-67-8
-
CAS no.: 528-90-5
-
2-(2-Hydroxypropoxy)-1-propanol
CAS no.: 106-62-7
-
3-(Trifluoromethyl)benzoic acid
CAS no.: 454-92-2
-
CAS no.: 103-76-4
-
CAS no.: 92-48-8